molecular formula C7H7BrN2O2 B8520509 Methyl 3-bromopyridin-4-ylcarbamate

Methyl 3-bromopyridin-4-ylcarbamate

Cat. No.: B8520509
M. Wt: 231.05 g/mol
InChI Key: KCZNLUQIIJNPHV-UHFFFAOYSA-N
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Description

Methyl 3-bromopyridin-4-ylcarbamate is a pyridine derivative featuring a bromine atom at the 3-position and a methyl carbamate group at the 4-position of the pyridine ring. The bromine atom serves as a reactive site for cross-coupling reactions, while the carbamate group enhances stability and modulates solubility.

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

methyl N-(3-bromopyridin-4-yl)carbamate

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)10-6-2-3-9-4-5(6)8/h2-4H,1H3,(H,9,10,11)

InChI Key

KCZNLUQIIJNPHV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=C(C=NC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

tert-Butyl 3-bromopyridin-4-ylcarbamate

  • Structural Differences : Replaces the methyl group in the carbamate with a tert-butyl moiety.
  • Synthesis: Synthesized via reaction of 4-amino-3-bromopyridine with Boc₂O (di-tert-butyl dicarbonate) in THF using DIPEA (N-ethyl-N,N-diisopropylamine) as a base, yielding 70% after 48 hours .
  • It may also improve solubility in non-polar solvents.

Benzyl 2-hydroxypyridin-3-ylcarbamate

  • Structural Differences : Features a benzyl carbamate and a hydroxyl group at the 2-position instead of bromine.
  • Reactivity : The hydroxyl group enables hydrogen bonding, altering solubility and reactivity compared to the electron-withdrawing bromine in Methyl 3-bromopyridin-4-ylcarbamate.

(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate

  • Structural Differences : Substitutes bromine with chlorine and introduces an acrylate ester at the 3-position.
  • Electronic Effects : Chlorine, being less electronegative than bromine, may reduce the compound’s susceptibility to nucleophilic aromatic substitution. The acrylate group adds conjugation, influencing UV absorption and stability .

(5-(4-Methylpyridin-3-yl)furan-2-yl)methanamine Dihydrochloride

  • Structural Differences : Integrates a furan ring and a primary amine instead of carbamate and bromine.
  • Synthesis : Derived from tert-butyl carbamate precursors via TFA-mediated deprotection, yielding 11.1% after purification . The lower yield highlights challenges in amine-functionalized pyridine synthesis compared to carbamate derivatives.

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents Synthesis Yield Key Properties/Applications
This compound 3-Br, 4-methyl carbamate N/A Cross-coupling precursor, drug design
tert-Butyl 3-bromopyridin-4-ylcarbamate 3-Br, 4-tert-butyl carbamate 70% Enhanced solubility in non-polar solvents
Benzyl 2-hydroxypyridin-3-ylcarbamate 2-OH, 3-benzyl carbamate N/A Low hazard, hydrogen bonding
(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate 3-Cl, 4-acrylate N/A Conjugation for UV stability

Research Findings and Implications

  • Synthetic Challenges : Carbamate protection (e.g., Boc or methyl) improves stability but may require harsh deprotection conditions, as seen in the 11.1% yield of (5-(4-Methylpyridin-3-yl)furan-2-yl)methanamine dihydrochloride .
  • Safety Considerations : Brominated pyridines often necessitate careful handling, whereas benzyl or hydroxyl-substituted derivatives pose fewer hazards .

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